
1-(3-cyanophenyl)-N-(thian-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanophenyl)-N-(thian-3-yl)methanesulfonamide, commonly known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CTM is a sulfonamide-based compound that has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of CTM is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. Additionally, CTM has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
CTM has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, CTM has been shown to have anti-oxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CTM in lab experiments is its potential as a cancer treatment. Additionally, CTM is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CTM in lab experiments is its potential toxicity. Studies have shown that CTM can be toxic to certain cell types, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving CTM. One area of research is the development of CTM derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CTM and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of CTM in animal models and human clinical trials.
Méthodes De Synthèse
CTM can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-cyanophenyl isothiocyanate with thian-3-ylmethanamine in the presence of a base. The resulting product is then treated with methanesulfonyl chloride to yield CTM. Other methods include the reaction of 3-cyanophenyl isothiocyanate with thian-3-ylmethanol followed by treatment with methanesulfonic acid.
Applications De Recherche Scientifique
CTM has been shown to have a wide range of potential applications in biomedical research. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that CTM can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, CTM has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-N-(thian-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c14-8-11-3-1-4-12(7-11)10-19(16,17)15-13-5-2-6-18-9-13/h1,3-4,7,13,15H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNINOAFZMJSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
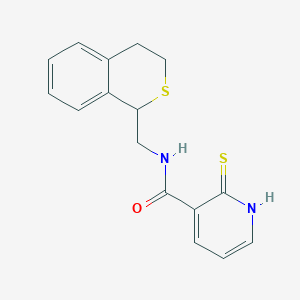




![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
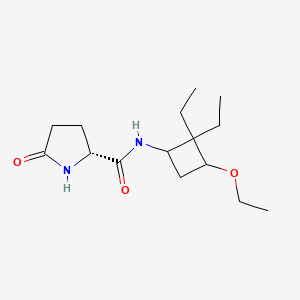
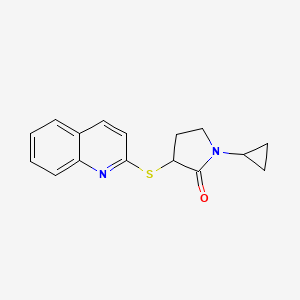
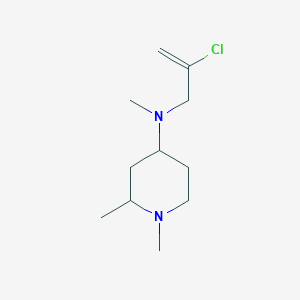


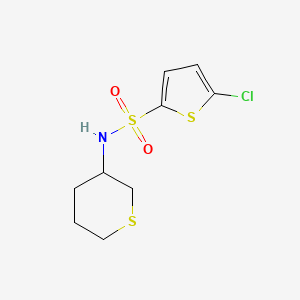
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
